Cas no 1804705-04-1 (4-(Difluoromethyl)-2-fluoropyridine-5-acetonitrile)

4-(Difluoromethyl)-2-fluoropyridine-5-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(Difluoromethyl)-2-fluoropyridine-5-acetonitrile
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- Inchi: 1S/C8H5F3N2/c9-7-3-6(8(10)11)5(1-2-12)4-13-7/h3-4,8H,1H2
- InChI Key: ZHRCWUZVVPHHQA-UHFFFAOYSA-N
- SMILES: FC(C1C=C(N=CC=1CC#N)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 211
- XLogP3: 1.6
- Topological Polar Surface Area: 36.7
4-(Difluoromethyl)-2-fluoropyridine-5-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023029625-1g |
4-(Difluoromethyl)-2-fluoropyridine-5-acetonitrile |
1804705-04-1 | 97% | 1g |
$1,730.40 | 2022-04-01 | |
Alichem | A023029625-250mg |
4-(Difluoromethyl)-2-fluoropyridine-5-acetonitrile |
1804705-04-1 | 97% | 250mg |
$680.00 | 2022-04-01 | |
Alichem | A023029625-500mg |
4-(Difluoromethyl)-2-fluoropyridine-5-acetonitrile |
1804705-04-1 | 97% | 500mg |
$931.00 | 2022-04-01 |
4-(Difluoromethyl)-2-fluoropyridine-5-acetonitrile Related Literature
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
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Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
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4. Water
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
Additional information on 4-(Difluoromethyl)-2-fluoropyridine-5-acetonitrile
Introduction to 4-(Difluoromethyl)-2-fluoropyridine-5-acetonitrile (CAS No. 1804705-04-1)
4-(Difluoromethyl)-2-fluoropyridine-5-acetonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its unique chemical structure and its CAS number 1804705-04-1, represents a critical building block in the synthesis of various bioactive molecules. The presence of both difluoromethyl and fluoropyridine moieties in its molecular framework endows it with distinct chemical properties that make it invaluable for medicinal chemistry applications.
The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. This feature has been extensively explored in the development of small-molecule inhibitors and activators targeting a wide range of biological pathways. Recent studies have highlighted the utility of difluoromethyl-substituted compounds in creating more robust pharmacophores, which can lead to improved pharmacokinetic profiles and reduced side effects.
In parallel, the fluoropyridine scaffold is a well-documented moiety in drug design, known for its ability to modulate receptor interactions and improve drug-like properties. The combination of these features in 4-(Difluoromethyl)-2-fluoropyridine-5-acetonitrile makes it a promising candidate for further derivatization and optimization. Researchers have leveraged this compound to develop novel agents targeting diseases such as cancer, inflammation, and infectious disorders.
The acetonitrile substituent at the 5-position further contributes to the compound's versatility, providing a site for additional functionalization through nucleophilic addition or condensation reactions. This allows chemists to tailor the molecule's properties for specific applications, such as enhancing solubility or improving bioavailability. The overall structure of 4-(Difluoromethyl)-2-fluoropyridine-5-acetonitrile thus presents a rich platform for synthetic exploration.
Recent advancements in computational chemistry have also facilitated the design of derivatives of this compound. By employing molecular modeling techniques, researchers can predict the behavior of different analogs before synthesizing them, significantly reducing the time and resources required for drug discovery. This approach has been particularly effective in identifying lead compounds with optimized pharmacological profiles.
The synthesis of 4-(Difluoromethyl)-2-fluoropyridine-5-acetonitrile typically involves multi-step organic transformations, starting from readily available fluoropyridine precursors. The introduction of the difluoromethyl group often requires specialized reagents and conditions to ensure high yield and purity. Despite these challenges, the demand for this compound continues to grow, driven by its potential in addressing unmet medical needs.
In the realm of agrochemicals, derivatives of this compound have shown promise as intermediates in the development of novel pesticides and herbicides. The unique electronic properties of the fluorinated pyridine ring contribute to enhanced binding interactions with biological targets, leading to more effective crop protection agents. Such applications underscore the broad utility of 4-(Difluoromethyl)-2-fluoropyridine-5-acetonitrile beyond traditional pharmaceuticals.
The safety profile of 4-(Difluoromethyl)-2-fluoropyridine-5-acetonitrile is another critical consideration in its application. While preliminary studies suggest that it exhibits moderate toxicity at high concentrations, further research is needed to fully understand its potential hazards. As with any chemical compound used in research or industrial settings, proper handling procedures must be followed to ensure worker safety and environmental protection.
In conclusion, 4-(Difluoromethyl)-2-fluoropyridine-5-acetonitrile (CAS No. 1804705-04-1) is a versatile and valuable compound with significant potential in both pharmaceutical and agrochemical research. Its unique structural features make it an attractive scaffold for developing novel bioactive molecules, while ongoing studies continue to uncover new applications for this remarkable substance.
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